(2-pyridyldithio)-PEG4-propargyl

Description

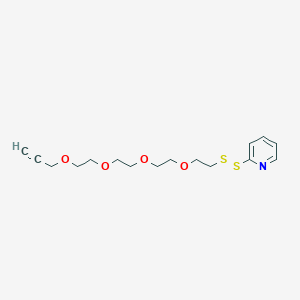

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S2/c1-2-7-18-8-9-19-10-11-20-12-13-21-14-15-22-23-16-5-3-4-6-17-16/h1,3-6H,7-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFZYWOQKSZANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCSSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601197561 | |

| Record name | Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170240-99-8 | |

| Record name | Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2170240-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(3,6,9,12-tetraoxapentadec-14-yn-1-yldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Mechanistic Principles of 2 Pyridyldithio Peg4 Propargyl

Structural Deconstruction: Elucidating the Functional Moieties

The power of (2-pyridyldithio)-PEG4-propargyl lies in its modular design, which allows for a two-step conjugation strategy. One end of the molecule can react with a specific functional group on a biomolecule, while the other end remains available for a subsequent, orthogonal reaction. This strategic design is realized through the careful selection of its three key components.

The 2-Pyridyldithio (PDS) Group: Mechanisms of Thiol-Disulfide Exchange and Reactive Orthogonality

The 2-pyridyldithio (PDS) group is a well-established thiol-reactive moiety widely employed in bioconjugation. Its reactivity stems from the susceptibility of the disulfide bond to nucleophilic attack by a free thiol group, a process known as thiol-disulfide exchange. This reaction is highly efficient and proceeds optimally at physiological pH (around 7-8). thermofisher.comresearchgate.netthermofisher.com

The mechanism involves the thiol group of a target molecule, such as a cysteine residue in a protein, attacking the disulfide bond of the PDS group. This results in the formation of a new, stable disulfide bond between the target molecule and the PEG4-propargyl portion of the crosslinker. Simultaneously, a molecule of pyridine-2-thione is released, the concentration of which can be monitored spectrophotometrically at 343 nm to quantify the progress of the reaction. thermofisher.comthermofisher.com

A key feature of the PDS group is its reactive orthogonality. While it selectively reacts with thiols, it remains inert to other functional groups commonly found in biomolecules, such as amines. thermofisher.comthermofisher.com This selectivity ensures that the conjugation is site-specific, targeting available cysteine residues or other engineered thiol groups. Furthermore, the resulting disulfide linkage is cleavable under reducing conditions, for instance, with dithiothreitol (B142953) (DTT), which can be advantageous in applications requiring the release of a conjugated molecule within a reducing cellular environment. thermofisher.comrsc.org

The Polyethylene (B3416737) Glycol (PEG4) Spacer: Influence on Molecular Hydrodynamics, Solubility, and Steric Interactions in Conjugation Systems

Connecting the two reactive ends of the molecule is a tetraethylene glycol (PEG4) spacer. Polyethylene glycol is a hydrophilic polymer known for its ability to enhance the aqueous solubility of conjugated molecules. broadpharm.combroadpharm.com This is a crucial property when working with biomolecules that may have limited solubility in aqueous buffers.

The PEG4 spacer also influences the hydrodynamic volume of the conjugate, effectively creating distance between the conjugated molecule and the propargyl terminus. This spacing can minimize steric hindrance, allowing for more efficient subsequent reactions of the propargyl group. nih.gov Research has shown that the length and nature of a spacer can significantly impact the binding affinity and self-assembly properties of bioconjugates. nih.gov While hydrophobic spacers can sometimes decrease affinity, hydrophilic PEG spacers are generally favored for maintaining or improving the biological activity of the modified molecule. nih.gov

The Propargyl (Alkyne) Terminus: Foundation for Bioorthogonal Click Chemistry Reactions

The propargyl group, a terminal alkyne, serves as a versatile handle for bioorthogonal "click chemistry" reactions. Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. rsc.orgrsc.org The most prominent example involving a propargyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-functionalized molecule. rsc.orgiris-biotech.de

The bioorthogonal nature of this reaction is paramount; the alkyne and azide (B81097) groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the reaction occurs exclusively between the intended partners. rsc.orgnih.gov This high degree of specificity allows for the precise labeling and modification of biomolecules even within the complex environment of a living cell. nih.govnih.gov The propargyl group, therefore, provides a powerful tool for attaching a second molecule of interest, such as a fluorescent dye, a drug molecule, or another biomolecule, to the primary target that has been modified with this compound.

Synergistic Contributions of the Integrated Architecture to Research Applications

The integrated architecture of this compound provides a powerful and versatile platform for a wide range of research applications, particularly in the construction of complex biomolecular conjugates. The synergy of its three components allows for a sequential and controlled approach to bioconjugation.

For instance, a protein with an available cysteine residue can first be modified via the thiol-disulfide exchange reaction of the PDS group. The resulting conjugate, now featuring a terminal alkyne, can be purified and subsequently subjected to a click chemistry reaction with an azide-containing molecule. This two-step process allows for the creation of well-defined conjugates with precise stoichiometry.

This molecule is particularly valuable in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). medchemexpress.comglpbio.commedchemexpress.com In the context of ADCs, an antibody can be linked to a cytotoxic drug through this crosslinker. medchemexpress.com For PROTACs, which are designed to induce the degradation of specific proteins, this linker can connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.comglpbio.com The cleavable disulfide bond can facilitate the release of the active component under specific physiological conditions.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source(s) |

| Chemical Formula | C16H23NO4S2 | broadpharm.comglpbio.com |

| Molecular Weight | 357.49 g/mol | glpbio.com |

| CAS Number | 2170240-99-8 | broadpharm.commedchemexpress.comglpbio.com |

| Purity | ≥98% | broadpharm.com |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |

| Storage | -20°C | broadpharm.com |

Synthetic Methodologies and Characterization for 2 Pyridyldithio Peg4 Propargyl

Chemical Synthesis Strategies for the 2-Pyridyldithio Moiety Integration

The integration of the 2-pyridyldithio moiety onto a PEG linker is a critical step that imparts thiol-reactivity to the molecule. This functional group is designed to react with free sulfhydryl groups in biomolecules, such as cysteine residues in proteins, to form a stable disulfide bond. A common and effective strategy involves the conversion of a terminal functional group on the PEG chain into the desired pyridyldithio entity.

One established method begins with a PEG linker that has a terminal thiol group (HS-PEG4-propargyl). This thiol-terminated PEG can be reacted with an excess of 2,2'-dipyridyl disulfide. In this disulfide exchange reaction, the thiol group of the PEG attacks one of the sulfur atoms of the 2,2'-dipyridyl disulfide, forming the more stable mixed disulfide, (2-pyridyldithio)-PEG4-propargyl, and releasing 2-thiopyridone as a byproduct.

Alternatively, a terminal hydroxyl group of a PEG linker can be activated and subsequently converted to a thiol. mdpi.com For instance, the hydroxyl group can be tosylated and then displaced by a thiol-containing nucleophile. A more direct route involves activating the hydroxyl group and reacting it with potassium carbonate and thioacetic acid to yield a thioacetate-terminated PEG. mdpi.com The thioester is then hydrolyzed, often in the presence of 2,2'-dipyridyl disulfide, to directly yield the pyridyl disulfide-functionalized PEG. mdpi.com

Table 1: Example Reaction for Pyridyldithio Moiety Integration

| Step | Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|---|---|---|---|

| 1 | α-Thiol-ω-propargyl PEG4 | 2,2'-Dipyridyl Disulfide | Organic solvent (e.g., DCM), Room Temperature | This compound |

| 2 | α-Amine-ω-propargyl PEG4 | SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | Amine-reactive coupling conditions | (2-pyridyldithio)-functionalized PEG4-propargyl |

Polyethylene (B3416737) Glycol Chain Elongation and Functionalization Procedures

The synthesis of a discrete, monodisperse PEG4 linker, as opposed to polydisperse PEG polymers, is typically achieved through a stepwise approach rather than the ring-opening polymerization of ethylene (B1197577) oxide. beilstein-journals.orgshochem.com This ensures a precisely defined chain length, which is crucial for applications where the linker length affects biological activity.

The stepwise synthesis involves the sequential addition of ethylene glycol units. This is often accomplished using protecting group chemistry to differentiate the two ends of the growing chain. For example, a process might start with a mono-protected tetraethylene glycol. One terminus is functionalized, followed by deprotection of the other terminus for subsequent modification. A base-labile protecting group, such as a phenethyl group, can be advantageous, allowing for deprotection and the next coupling reaction to occur in a one-pot procedure, simplifying the synthesis and improving efficiency. nih.gov

Functionalization of the PEG chain is a key method for creating heterobifunctional linkers. mdpi.com The terminal hydroxyl groups of a commercially available PEG can be selectively modified. For instance, one hydroxyl can be converted to a tosylate, which is a good leaving group, allowing for its conversion into various other functionalities like azides, amines, or thiols, while the other hydroxyl end is protected or functionalized with a different group. mdpi.com

Introduction of the Terminal Propargyl Functionality

The terminal propargyl group (an alkyne) is incorporated to allow for conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. axispharm.combroadpharm.com This functionality is typically introduced by reacting a hydroxyl-terminated PEG with a propargyl-containing electrophile.

A widely used method is the Williamson ether synthesis, where the terminal hydroxyl group of the PEG linker is deprotonated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form an alkoxide. mdpi.com This nucleophilic alkoxide then reacts with propargyl bromide or propargyl chloride to form the terminal propargyl ether. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.com This method has been shown to proceed in good yield (e.g., 96.2%) for PEGs. mdpi.com

Convergent and Divergent Synthesis Routes for the Compound

The synthesis of this compound can be approached through either a divergent or a convergent strategy. The choice of route depends on factors such as the availability of starting materials, scalability, and ease of purification.

Divergent Synthesis: In a divergent approach, synthesis begins with a common precursor, typically tetraethylene glycol (HO-PEG4-OH). The two terminal hydroxyl groups are sequentially modified. For example, one hydroxyl group could first be reacted with propargyl bromide under basic conditions, yielding α-hydroxyl-ω-propargyl PEG4. mdpi.com The remaining hydroxyl group would then be converted to the 2-pyridyldithio moiety through a series of steps, such as tosylation, conversion to a thiol, and subsequent reaction with 2,2'-dipyridyl disulfide. This route is linear but may require protection/deprotection steps to ensure selective modification of the termini.

Table 2: Comparison of Synthetic Routes

| Feature | Divergent Synthesis | Convergent Synthesis |

|---|---|---|

| Starting Material | A single symmetric precursor (e.g., HO-PEG4-OH) | Two or more distinct fragments synthesized separately |

| Process Flow | Linear, sequential modification of the precursor | Parallel synthesis of fragments followed by a final coupling step |

| Purification | May be complex due to similar intermediates | Often simpler as large fragments are coupled at the end |

Analytical Methodologies for Confirming Structural Integrity and Purity in Research Contexts

Confirming the chemical structure and purity of this compound is essential. A combination of analytical techniques is employed to provide comprehensive characterization. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the primary tools for structural elucidation. researchgate.net 1H NMR spectroscopy confirms the presence of all key components of the molecule. nih.gov The characteristic signals for the pyridyl protons, the repeating ethylene glycol units of the PEG backbone, the methylene (B1212753) protons adjacent to the disulfide and ether linkages, and the terminal alkyne proton can all be identified and integrated to confirm the structure. mdpi.comacs.orgrsc.org For large polymers, 13C coupled 1H peaks can also be used to accurately determine molecular weight and conjugation efficacy. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to confirm the exact molecular weight of the compound. acs.orgnih.gov This provides definitive proof of the compound's identity and can help identify any impurities.

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product. By using a suitable column and mobile phase, the target compound can be separated from any starting materials, reagents, or side products, allowing for quantification of its purity.

Table 3: Expected 1H NMR Signals for this compound

| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridyl Protons | 7.0 - 8.5 | Multiplets |

| -CH2-S-S- | ~2.9 - 3.1 | Triplet |

| PEG Backbone (-O-CH2-CH2-O-) | ~3.6 - 3.8 | Multiplet/Singlet |

| -CH2-C≡CH | ~4.2 - 4.7 | Doublet |

| -C≡CH | ~2.4 - 2.5 | Triplet |

Note: Shifts are approximate and can vary based on solvent and other factors.

Reactivity Profiles and Bioorthogonal Conjugation Paradigms

Thiol-Mediated Disulfide Exchange with the 2-Pyridyldithio Group: Kinetic and Equilibrium Considerations in Biomolecular Environments

The 2-pyridyldithio (PDS) group is a well-established reactive moiety for the modification of thiol-containing biomolecules, such as proteins and peptides bearing cysteine residues. nih.govrsc.org The underlying chemistry is a thiol-disulfide exchange reaction, a process governed by specific kinetic and equilibrium parameters within the complex milieu of a biological system. nih.govnih.gov

The reaction proceeds via nucleophilic attack of a biomolecular thiol on one of the sulfur atoms of the PDS group's disulfide bond. This results in the formation of a new, mixed disulfide bond between the biomolecule and the linker, with the concomitant release of 2-thiopyridone. nih.gov The progress of this reaction can often be monitored spectrophotometrically by measuring the absorbance of the released 2-thiopyridone.

Kinetic Considerations: The rate of the thiol-disulfide exchange is influenced by several factors. The pH of the reaction medium is a critical parameter, as the attacking species is the thiolate anion (RS-), the deprotonated form of the thiol group. Therefore, the reaction rate generally increases with pH as the concentration of the more nucleophilic thiolate increases. nih.gov However, most bioconjugation reactions are performed at or near physiological pH (around 7.4) to maintain the integrity of the biomolecule. The intrinsic reactivity of the target thiol, influenced by its local electronic and steric environment within the biomolecule, also plays a significant role. nih.gov

Equilibrium Considerations: The thiol-disulfide exchange is a reversible reaction. nih.govnih.gov The position of the equilibrium is dictated by the relative redox potentials of the participating thiols. nih.gov In many biological contexts, the presence of endogenous reducing agents, such as glutathione (B108866) (GSH), can shift the equilibrium, potentially leading to the cleavage of the newly formed disulfide bond. rsc.org This inherent reversibility can be exploited in the design of stimuli-responsive systems, where the release of a conjugated cargo is triggered by the reducing environment of the target cell or tissue. rsc.org

| Factor | Influence on Thiol-Disulfide Exchange |

| pH | Higher pH increases the concentration of the reactive thiolate anion, generally accelerating the reaction rate. |

| Thiol pKa | Thiols with lower pKa values will have a higher proportion of the reactive thiolate form at a given pH. |

| Steric Hindrance | Bulky groups near the reacting thiol or the disulfide bond can decrease the reaction rate. |

| Redox Environment | The presence of other thiols, like glutathione, can lead to a competing equilibrium and potential cleavage of the conjugate. rsc.org |

| Temperature | Increased temperature generally increases the reaction rate, but must be controlled to prevent biomolecule denaturation. |

Alkyne-Azide Cycloaddition (Click Chemistry) for Propargyl Functionalization

The propargyl group at the other end of the linker serves as a handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. creative-biolabs.combioclone.net Specifically, the terminal alkyne of the propargyl group readily participates in azide-alkyne cycloaddition reactions, forming a stable triazole ring. This reaction can be performed under two main paradigms: the copper(I)-catalyzed version (CuAAC) and the strain-promoted variant (SPAAC).

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): Mechanistic Insights and Optimization Strategies for Bioconjugation

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely used bioconjugation reaction. creative-biolabs.combioclone.net It involves the reaction of a terminal alkyne, such as the propargyl group of our linker, with an azide-functionalized molecule in the presence of a copper(I) catalyst. nih.govacs.org

Mechanistic Insights: The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate. creative-biolabs.com This intermediate then reacts with the azide (B81097) in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, yields the stable 1,4-disubstituted triazole product. creative-biolabs.comacs.org The copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction and ensures the regioselective formation of the 1,4-isomer. organic-chemistry.org

Optimization Strategies for Bioconjugation: While highly effective, the use of copper in biological systems requires careful consideration due to its potential cytotoxicity. glenresearch.com To mitigate this, several optimization strategies have been developed. The use of copper-chelating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial. creative-biolabs.comacs.org These ligands not only stabilize the Cu(I) oxidation state, preventing its disproportionation and oxidation, but also protect biomolecules from copper-induced damage and can accelerate the reaction. acs.orgnih.gov Furthermore, the in situ reduction of a Cu(II) salt (e.g., CuSO4) using a reducing agent like sodium ascorbate (B8700270) is a common and convenient method for generating the active Cu(I) catalyst. nih.govnih.gov The addition of aminoguanidine (B1677879) can also be beneficial to trap reactive carbonyl byproducts that may arise from ascorbate oxidation, further preventing unwanted side reactions with proteins. nih.gov

| Parameter | Recommended Condition/Strategy for Bioconjugation | Rationale |

| Copper Source | In situ reduction of CuSO4 with sodium ascorbate. nih.govnih.gov | Convenient and avoids handling of unstable Cu(I) salts. |

| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). creative-biolabs.comacs.org | Stabilizes Cu(I), accelerates the reaction, and protects biomolecules. acs.orgnih.gov |

| Additives | Aminoguanidine. nih.gov | Scavenges reactive byproducts of ascorbate oxidation. nih.gov |

| pH | Generally robust between pH 4 and 12. creative-biolabs.comorganic-chemistry.org | Allows for a wide range of reaction conditions suitable for various biomolecules. |

| Temperature | Room temperature to 37°C. | Mild conditions that preserve the integrity of most biological samples. |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Principles and Applications in Catalyst-Free Bioconjugation

To circumvent the potential issues associated with copper catalysis, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful alternative for bioconjugation in living systems. axispharm.comresearchgate.net SPAAC utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. magtech.com.cnacs.org

Principles: The driving force for SPAAC is the relief of ring strain in the cyclooctyne upon its [3+2] cycloaddition with an azide. acs.orgnih.gov This inherent reactivity allows the reaction to proceed under physiological conditions with high selectivity. While the propargyl group of (2-pyridyldithio)-PEG4-propargyl is not itself strained, it can react with a biomolecule that has been pre-functionalized with a strained cyclooctyne-azide construct. More commonly, a molecule containing the propargyl group would react with a biomolecule that has been metabolically or chemically tagged with an azide. The development of various cyclooctyne derivatives, such as dibenzocyclooctynol (DIBO) and difluorinated cyclooctynes (DIFO), has led to significantly enhanced reaction kinetics, making SPAAC a viable and often preferred method for live-cell imaging and in vivo applications. nih.govnih.gov

Applications in Catalyst-Free Bioconjugation: The biocompatibility of SPAAC has made it an invaluable tool for studying biological processes in their native environment. axispharm.comresearchgate.net It is widely used for labeling proteins, glycans, and lipids in living cells for visualization and proteomic analysis. nih.govnih.gov The absence of a catalyst also simplifies reaction setup and purification. However, the reaction rates of SPAAC are generally slower than those of CuAAC, which can be a consideration for certain applications. axispharm.com

| Feature | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Catalyst | Copper(I) is required. creative-biolabs.com | No catalyst is needed. axispharm.com |

| Reaction Rate | Generally faster. bioclone.net | Generally slower, but can be enhanced with optimized cyclooctynes. axispharm.comnih.gov |

| Biocompatibility | Potential for copper cytotoxicity, mitigated by ligands. glenresearch.comnih.gov | Highly biocompatible, ideal for live-cell and in vivo applications. axispharm.comresearchgate.net |

| Reactants | Terminal alkyne + azide. | Strained cyclooctyne + azide. |

| Primary Use Case | In vitro bioconjugation, material science. bioclone.netnih.gov | Live-cell imaging, in vivo labeling. nih.govnih.gov |

Strategic Research Applications in Advanced Chemical Biology and Materials Science

PROTAC Technology Development

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). medchemexpress.comnih.gov These molecules consist of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. nih.govglpbio.com The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties and biological activity. nih.govnih.gov

Conceptual Framework of (2-pyridyldithio)-PEG4-propargyl as a Heterobifunctional Proteolysis-Targeting Chimera (PROTAC) Linker

This compound serves as a PEG-based PROTAC linker, facilitating the synthesis of these targeted protein degraders. medchemexpress.commedchemexpress.com0qy.com The core concept behind its use lies in its ability to connect a POI ligand and an E3 ligase ligand. medchemexpress.comglpbio.com The pyridyldithio group provides a reactive handle for conjugation to a thiol-containing molecule, such as a cysteine residue on a peptide or protein ligand. The propargyl group, a terminal alkyne, allows for a "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with an azide-modified ligand. immunomart.combroadpharm.com The PEG4 spacer imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule. broadpharm.comnih.gov This modular design allows for the systematic assembly of a diverse array of PROTACs.

Rational Design Principles for PROTAC Constructs Incorporating the Linker: Spatial and Conformational Considerations

The rational design of PROTACs using the this compound linker requires careful consideration of spatial and conformational factors to ensure the productive formation of a ternary complex between the POI and the E3 ligase. nih.gov The length and flexibility of the PEG4 linker are critical parameters that dictate the distance and relative orientation of the two bound proteins. nih.govnih.gov

Key design principles include:

Linker Length Optimization: The PEG4 linker provides a defined spatial separation between the two ligands. The optimal linker length is crucial and often determined empirically, as it must be long enough to bridge the two proteins without inducing steric clash, yet not so long that it leads to unproductive binding modes or decreased ternary complex stability. nih.gov

Conformational Flexibility: The inherent flexibility of the PEG chain allows for conformational adjustments that can facilitate the formation of a stable and active ternary complex. However, excessive flexibility can sometimes be detrimental.

Attachment Points: The points of attachment of the linker to both the POI ligand and the E3 ligase ligand are critical. These connections should not interfere with the binding of either ligand to its respective protein target. The orientation of the linker can significantly impact the geometry of the resulting ternary complex.

Table 1: Key Parameters in PROTAC Design with this compound Linker

| Parameter | Design Consideration | Rationale |

| Linker Length | The tetraethylene glycol (PEG4) unit provides a specific length that must be appropriate for bridging the target protein and the E3 ligase. | A suboptimal linker length can prevent the formation of a stable ternary complex, thus reducing degradation efficiency. nih.gov |

| Linker Flexibility | The PEG4 chain offers a degree of rotational freedom. | This flexibility can help the PROTAC adopt a conformation that is favorable for ternary complex formation. |

| Attachment Vector | The orientation of the linker relative to the POI and E3 ligase ligands. | The attachment points influence the ultimate spatial arrangement of the two proteins within the ternary complex. |

| Hydrophilicity | The PEG4 component increases the water solubility of the PROTAC. | Improved solubility can enhance cell permeability and bioavailability. broadpharm.comnih.gov |

Methodologies for Assembling Target Protein Ligand and E3 Ligase Ligand onto the PEG-Propargyl-PDS Scaffold

The assembly of a PROTAC using the this compound scaffold involves a sequential or convergent synthetic strategy. The two reactive handles of the linker, the pyridyldithio group and the propargyl group, allow for orthogonal conjugation reactions.

A common approach involves two key steps:

Thiol-Disulfide Exchange: The pyridyldithio group reacts specifically with a free thiol group (sulfhydryl group) on one of the ligands (either for the POI or the E3 ligase). This reaction forms a stable disulfide bond and releases pyridine-2-thione as a byproduct. This method is particularly useful for conjugating to cysteine-containing peptides or proteins. broadpharm.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal propargyl group is an alkyne that readily participates in the CuAAC "click" reaction. immunomart.combroadpharm.com The other ligand, which has been previously modified to contain an azide (B81097) group, is then "clicked" onto the alkyne-functionalized scaffold. This reaction is highly efficient and forms a stable triazole linkage. broadpharm.com

Investigating Linker's Role in Modulating Ternary Complex Formation and Ubiquitination Pathway Initiation

The linker is not merely a passive connector; it plays an active role in modulating the formation and stability of the ternary complex, which is a prerequisite for initiating the ubiquitination cascade. nih.gov The this compound linker influences these processes in several ways:

Ternary Complex Cooperativity: The linker's length and composition can affect the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein enhances the binding of the other, is often a hallmark of effective PROTACs. The linker can pre-organize the two ligands in a conformation that favors simultaneous binding.

Orientation for Ubiquitination: The linker dictates the relative positioning of the recruited E3 ligase and the POI. For efficient ubiquitination to occur, the E3 ligase's active site must be oriented towards accessible lysine (B10760008) residues on the surface of the POI. The linker's structure is a key determinant of this spatial arrangement.

Biomolecular Functionalization and Probe Development

Beyond its application in PROTACs, the unique chemical functionalities of this compound make it a valuable reagent for biomolecular functionalization and the development of chemical probes.

Site-Specific Modification of Peptides and Proteins via Thiol-Pyridyldithio Exchange

The pyridyldithio group of this compound enables the site-specific modification of peptides and proteins that contain accessible cysteine residues. broadpharm.com The thiol-pyridyldithio exchange reaction is a well-established and reliable method for bioconjugation.

The process involves the reaction of the pyridyldithio moiety with a free sulfhydryl group of a cysteine residue, resulting in the formation of a new disulfide bond between the molecule and the protein, with the concomitant release of pyridine-2-thione. This reaction is highly specific for thiols over a wide pH range. broadpharm.com

This methodology allows for the introduction of a propargyl group at a specific site on a biomolecule. The installed alkyne can then be used for subsequent "click" chemistry reactions, enabling the attachment of a wide variety of reporter molecules, such as fluorophores, biotin (B1667282) tags, or other small molecules. This two-step functionalization strategy provides a powerful tool for creating custom-designed bioprobes for studying protein localization, interactions, and dynamics.

Engineering of Azide-Tagged Biomolecules for Click Chemistry-Mediated Conjugation with the Compound

The propargyl group of this compound serves as a versatile anchor for conjugation to biomolecules that have been specifically engineered to contain an azide moiety. This "click chemistry" approach provides a powerful and bioorthogonal strategy for creating well-defined bioconjugates.

A variety of methods have been developed to introduce azide groups into biomolecules such as proteins, peptides, and nucleic acids. For proteins, this can be achieved by modifying lysine residues or the N-terminus with azide-containing reagents. Alternatively, unnatural amino acids containing azide functionalities can be incorporated during protein synthesis. In a similar fashion, azide groups can be introduced into nucleic acids during solid-phase synthesis using azide-modified phosphoramidites.

Once the biomolecule is "azide-tagged," it can be readily conjugated to this compound via CuAAC. This reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which helps to preserve the structure and function of the biomolecule. The resulting conjugate possesses a free pyridyldithio group, which is then available for subsequent reaction with a thiol-containing molecule. This two-step process allows for the creation of complex biomolecular architectures with precise control over the connectivity and orientation of the constituent parts. A key application of this methodology is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the this compound linker can be used to connect a protein-binding ligand to an E3 ligase-recruiting moiety. medchemexpress.comnih.gov

| Biomolecule Class | Method for Azide Introduction | Subsequent Conjugation |

| Proteins/Peptides | Lysine side-chain modification, N-terminal modification, Incorporation of azido-amino acids | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Nucleic Acids | Use of azide-modified phosphoramidites during synthesis | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Development of Advanced Fluorescent, Affinity, or Imaging Probes through Compound-Mediated Bioconjugation

The bifunctional nature of this compound makes it an ideal scaffold for the construction of advanced molecular probes for a range of applications in chemical biology. By combining its thiol-reactive and alkyne functionalities, researchers can assemble probes with tailored specificities and detection capabilities.

For the development of fluorescent probes, an azide-functionalized fluorophore can be "clicked" onto the propargyl end of the linker. The resulting pyridyldithio-PEG4-fluorophore conjugate can then be attached to a thiol-containing biomolecule of interest, such as a specific protein. This strategy allows for the site-specific labeling of proteins for visualization in complex biological systems.

Similarly, affinity probes can be generated by conjugating a known binding ligand (e.g., a small molecule or peptide) to one end of the linker and an affinity tag (e.g., biotin) to the other. For instance, an azide-modified biotin can be attached to the propargyl group, and the pyridyldithio end can be used to link to a cysteine residue on a protein of interest. broadpharm.com Such probes are invaluable for pull-down assays to identify protein binding partners and for affinity-based purification.

In the realm of imaging, this linker can be used to connect a targeting moiety to an imaging agent. For example, a thiol-containing antibody fragment that recognizes a specific cell surface receptor can be conjugated to the pyridyldithio group, while an azide-modified chelator for a radiometal used in positron emission tomography (PET) imaging can be attached to the propargyl end. This creates a targeted imaging probe capable of visualizing specific cell populations in vivo.

| Probe Type | Component 1 (via Pyridyldithio) | Component 2 (via Propargyl) | Application |

| Fluorescent Probe | Thiol-containing biomolecule | Azide-functionalized fluorophore | Site-specific labeling and imaging |

| Affinity Probe | Thiol-containing biomolecule | Azide-functionalized affinity tag (e.g., biotin) | Protein pull-down and purification |

| Imaging Probe | Thiol-containing targeting moiety | Azide-functionalized imaging agent (e.g., chelator) | Targeted in vivo imaging |

Nanomaterial Surface Functionalization and Hybrid System Construction:

The unique reactivity of this compound provides a powerful tool for the surface functionalization of nanomaterials and the construction of complex hybrid systems with tailored properties.

Methodologies for Covalent Attachment of this compound to Nanoparticle Surfaces

The covalent attachment of this compound to nanoparticle surfaces can be achieved through various strategies, depending on the nature of the nanoparticle. For gold nanoparticles, which have a strong affinity for sulfur, the pyridyldithio group can be used for direct chemisorption onto the gold surface, forming a stable gold-thiolate bond. This process results in a nanoparticle surface decorated with outward-facing propargyl groups, ready for subsequent functionalization via click chemistry.

For other types of nanoparticles, such as those made of silica (B1680970) or iron oxide, the surface first needs to be modified to introduce thiol groups. This can be accomplished by treating the nanoparticles with a silane (B1218182) coupling agent that contains a terminal thiol group. Once the surface is thiol-functionalized, the this compound can be attached via disulfide exchange, again presenting propargyl groups on the nanoparticle surface.

Creation of Multifunctional Nanocarriers and Diagnostic Nanodevices via Orthogonal Functionalization

The presence of two distinct reactive groups on this compound allows for the orthogonal functionalization of nanoparticles, leading to the creation of multifunctional nanocarriers and diagnostic devices. nih.gov Orthogonal functionalization refers to the ability to perform multiple, independent chemical reactions on the same molecule or surface without interference.

In this context, the pyridyldithio group can be used to attach a first functional molecule, such as a targeting ligand (e.g., an antibody or peptide) that directs the nanoparticle to a specific cell type. Subsequently, the propargyl group can be used to attach a second functional molecule, such as a therapeutic drug or an imaging agent, via click chemistry with its azide-modified counterpart. nih.gov This approach allows for the precise control over the composition and stoichiometry of the molecules on the nanoparticle surface, which is crucial for optimizing the performance of the resulting nanocarrier or diagnostic device. For example, a liposome (B1194612) could be functionalized with this linker to attach both a targeting moiety and a therapeutic payload. nih.gov

| Nanoparticle Type | Attachment Method | Resulting Surface Functionality |

| Gold Nanoparticles | Direct chemisorption of pyridyldithio group | Propargyl groups |

| Silica/Iron Oxide Nanoparticles | Thiolation of surface followed by disulfide exchange | Propargyl groups |

Advanced Polymeric Materials and Hydrogel Engineering:

The unique chemical handles of this compound also lend themselves to the synthesis and functionalization of advanced polymeric materials and hydrogels.

Utilization as a Crosslinker or Building Block in the Synthesis of Functional Polymers

In polymer synthesis, this compound can be utilized as a heterobifunctional crosslinker. For instance, it can be used to crosslink polymer chains that contain thiol groups through its pyridyldithio end, while the propargyl groups remain available for post-polymerization modification via click chemistry. This allows for the creation of functional polymer networks with tunable properties.

Alternatively, this compound can be incorporated as a building block into a polymer backbone. By reacting with monomers containing complementary functional groups, polymers with pendant pyridyldithio and propargyl groups can be synthesized. These functional polymers can then be used to create a variety of advanced materials. For example, the pyridyldithio groups can be used to attach the polymer to a surface or to another biomolecule, while the propargyl groups can be used to introduce other functionalities, such as fluorescent dyes or crosslinking agents.

In the field of hydrogel engineering, this compound can be used to create functional and responsive hydrogels. For example, it can be used to crosslink thiol-containing polymers to form a hydrogel. The resulting hydrogel will have propargyl groups throughout its network, which can be used to immobilize biomolecules or drugs within the hydrogel matrix. The disulfide linkages of the crosslinks also offer the potential for creating stimuli-responsive hydrogels that can be degraded under reducing conditions. This approach has been explored with similar PEG-based linkers to create hydrogels for drug delivery and tissue engineering applications.

Engineering of Stimuli-Responsive or Biocompatible Hydrogel Matrices via Compound-Mediated Crosslinking

The heterobifunctional linker, this compound, offers a versatile platform for the engineering of advanced hydrogel matrices with tunable properties. This compound incorporates three key chemical features: a pyridyldithio group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. broadpharm.com This unique combination of functionalities allows for orthogonal and stimuli-responsive crosslinking strategies, making it a valuable tool in the development of hydrogels for applications in chemical biology and materials science.

The pyridyldithio moiety is reactive towards free thiol groups, forming a reversible disulfide bond. This disulfide linkage is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT), providing a mechanism for creating redox-responsive hydrogels. nih.gov The propargyl group, on the other hand, can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with azide-functionalized molecules. broadpharm.comnih.gov This reaction forms a stable triazole linkage, offering a pathway for creating covalently crosslinked and highly stable hydrogel networks. nih.gov The PEG4 spacer enhances the water solubility of the linker and the resulting hydrogel, contributing to its biocompatibility. nih.govmyskinrecipes.com

Stimuli-Responsive Hydrogel Formation

The dual reactivity of this compound enables the fabrication of hydrogels that can respond to specific chemical stimuli. By crosslinking polymers containing pendent thiol groups with this linker, hydrogels with both permanent covalent crosslinks and reversible disulfide crosslinks can be formed. digitellinc.com This approach allows for the creation of dynamic matrices whose properties, such as stiffness, can be altered in response to the presence of reducing agents. nih.govdigitellinc.com

For instance, a hydrogel can be initially formed by reacting the propargyl end of the linker with an azide-functionalized polymer, creating a stable network. Subsequently, the pyridyldithio groups can react with thiol-containing molecules or polymers, introducing redox-sensitive crosslinks. The degradation of these disulfide bonds upon exposure to a reducing environment leads to a change in the hydrogel's mechanical properties. This responsiveness is crucial for applications that require controlled degradation or dynamic changes in the material's structure. nih.govacs.org

Biocompatible Hydrogel Design for Cell Culture

The inherent biocompatibility of PEG makes this compound an attractive crosslinker for creating hydrogels intended for 3D cell culture and tissue engineering. nih.govnih.gov These hydrogels can be designed to mimic the extracellular matrix (ECM), providing a suitable environment for cell growth and proliferation. nih.gov The ability to tune the hydrogel's properties, such as modulus and adhesivity, is critical for studying cellular behaviors like migration. rsc.org

The "click chemistry" functionality allows for the efficient and specific conjugation of biomolecules, such as cell-adhesive peptides (e.g., RGD), to the hydrogel network after its initial formation. nih.gov This post-gelation modification capability is advantageous as it allows for the creation of patterned or functionalized hydrogels with spatial control over the distribution of bioactive cues. nih.gov

Research Findings on Compound-Mediated Crosslinking

Several studies have highlighted the utility of dual-functional linkers in creating sophisticated hydrogel systems. While direct research specifically on "this compound" in hydrogel matrices is emerging, the principles of using pyridyldithio and alkyne functionalities are well-established.

| Crosslinking Chemistry | Stimulus for Response | Key Feature | Potential Application |

| Thiol-Disulfide Exchange | Reducing Agents (e.g., DTT) | Reversible crosslinking, dynamic stiffness | Controlled drug release, cell encapsulation |

| Azide-Alkyne "Click" Chemistry | - | Stable covalent linkage, high specificity | 3D cell culture, tissue engineering scaffolds |

| Dual Crosslinking | Reducing Agents | Combination of stable and reversible bonds | Dynamic matrices for studying cellular processes |

Research has demonstrated that hydrogels with disulfide crosslinks can undergo significant changes in stiffness upon treatment with small-molecule thiols. digitellinc.com Furthermore, the rate of gelation and the mechanical strength of hydrogels can be controlled by the choice of thiol-reactive crosslinking agents. acs.org The use of "click" chemistry for hydrogel formation is noted for its rapid and specific reaction, leading to well-defined network structures with excellent mechanical properties. nih.gov The ability to create interpenetrating polymer networks (IPNs) allows for the development of hydrogels that can respond to multiple stimuli, further expanding their functional capabilities. nih.gov

Interactive Data Table: Properties of Functionalized Hydrogels

The following table summarizes typical properties that can be engineered into hydrogels using crosslinkers like this compound, based on the functionalities they introduce.

Emerging Research Directions and Future Outlook

Development of Next-Generation Linker Variants with Tailored Reactivities or Physicochemical Characteristics

The foundational structure of (2-pyridyldithio)-PEG4-propargyl provides a versatile scaffold for the development of next-generation linkers with fine-tuned properties. Research is moving towards creating variants with modulated reactivity, stability, and stimuli-responsiveness to meet the demands of increasingly sophisticated biological applications.

Key areas of development include:

Alternative Thiol-Reactive Groups: While the pyridyldithio group is effective, its resulting disulfide bond can be cleaved by reducing agents in biological environments. To create more stable linkages, variants incorporating maleimide (B117702) groups are being explored. Conversely, for applications requiring controlled release, other disulfide-based structures with different steric and electronic properties can be designed to alter the reduction potential and cleavage kinetics.

Bioorthogonal Reaction Pairs: The propargyl group is a highly efficient handle for CuAAC reactions. organic-chemistry.org However, concerns about the potential cytotoxicity of the copper catalyst have spurred the development of copper-free click chemistry alternatives. Next-generation linkers may incorporate strained alkynes, such as dibenzocyclooctyne (DBCO), which react with azides without a metal catalyst. Other bioorthogonal pairs, like tetrazine-trans-cyclooctene ligations, offer even faster reaction kinetics and could be integrated into the linker structure.

Stimuli-Responsive Linkers: A significant research direction is the incorporation of cleavable moieties within the linker backbone. These can be designed to break in response to specific biological triggers, such as changes in pH, the presence of specific enzymes (e.g., cathepsins, matrix metalloproteinases), or a reductive environment characteristic of the intracellular space. nih.gov For instance, a linker could contain a cathepsin B-cleavable dipeptide sequence, ensuring that a conjugated payload is released only after internalization into the target cell's lysosome. nih.gov

| Functional Group Type | Example Moiety | Reacts With | Key Characteristics |

|---|---|---|---|

| Thiol-Reactive | Pyridyldithio | Thiols (e.g., Cysteine) | Forms a cleavable disulfide bond; reaction proceeds over a wide pH range. broadpharm.com |

| Thiol-Reactive | Maleimide | Thiols (e.g., Cysteine) | Forms a stable thioether bond; potential for retro-Michael addition. nih.gov |

| Bioorthogonal | Propargyl (Alkyne) | Azides | Requires copper catalyst for CuAAC; forms a stable triazole ring. tebubio.com |

| Bioorthogonal | DBCO (Strained Alkyne) | Azides | Copper-free reaction; useful for live-cell applications. |

| Cleavable Moiety | Valine-Citulline Dipeptide | N/A (Substrate) | Specifically cleaved by Cathepsin B, an enzyme often upregulated in tumors. |

Exploration of the Compound in Complex Biological Systems and In Vitro Model Development

The utility of this compound and its derivatives extends beyond simple bioconjugation to the probing and manipulation of complex biological systems. A primary example is its application in the synthesis of PROTACs. medchemexpress.commedchemexpress.com These heterobifunctional molecules recruit a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com The linker's length, flexibility, and solubility, governed by the PEG4 chain, are critical parameters that determine the stability and geometry of the resulting ternary complex and, consequently, the efficiency of protein degradation.

The transition from two-dimensional (2D) cell culture to more physiologically relevant three-dimensional (3D) models, such as spheroids and organoids, presents new challenges and opportunities for linker technology. nih.gov These models better mimic the cellular heterogeneity, nutrient gradients, and cell-cell interactions of native tissues. nih.gov The physicochemical properties of linkers like this compound, particularly the hydrophilicity imparted by the PEG spacer, are crucial for ensuring efficient penetration and distribution within these dense, tissue-like structures. nih.gov

Future research will likely focus on using this linker to:

Develop probes for imaging and quantifying biological processes within 3D models. For example, a linker could conjugate a targeting moiety to a fluorescent reporter, allowing for visualization of specific cell populations or protein localization within an organoid.

Construct functionalized scaffolds for 3D cell culture. The linker's dual reactivity allows it to crosslink hydrogel components while simultaneously immobilizing growth factors or cell adhesion peptides, creating a more defined and instructive microenvironment for cultured cells. researchgate.net

Assemble multi-layered nanoparticles with enhanced penetration into 3D cell cultures, overcoming transport barriers for improved therapeutic delivery. nih.gov

Integration into High-Throughput Screening Platforms for Chemical Biology Research

High-throughput screening (HTS) enables the rapid testing of large chemical libraries to identify molecules with desired biological activity. chemdiv.comnih.gov The modular nature of this compound, enabled by its orthogonal reactive handles, makes it highly suitable for HTS platforms in chemical biology.

The "click chemistry" functionality is particularly advantageous. illinois.edund.edu It allows for the reliable and efficient conjugation of the linker to libraries of azide-functionalized small molecules, peptides, or other scaffolds. This modular approach facilitates the high-throughput synthesis of diverse compound libraries for screening. For example, a library of potential PROTACs could be generated by conjugating a fixed E3 ligase ligand (attached via the pyridyldithio group) to a diverse library of azide-modified, target-binding molecules. medchemexpress.com

Potential HTS integration strategies include:

Affinity-Based Screening: A protein of interest can be immobilized on a solid support (e.g., magnetic beads, microplate wells) using the thiol-reactive end of the linker. An azide-modified compound library can then be screened for binding, with detection achieved by "clicking" a reporter tag (e.g., biotin (B1667282), fluorophore) onto the alkyne handle of bound compounds.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the functional state of enzymes in complex proteomes. A linker like this compound could be used to create probes that covalently bind to an enzyme's active site via the thiol group, with the alkyne serving as a handle for subsequent fluorescent tagging or enrichment for proteomic analysis.

Phenotypic Screening: In phenotypic screens, compounds are evaluated for their effect on cell behavior. A library of compounds can be tagged with the linker, allowing for subsequent identification of the "hit" molecules and their cellular targets through pull-down experiments and mass spectrometry, leveraging the alkyne handle for biotinylation.

| HTS Application | Role of Pyridyldithio Group | Role of Propargyl Group | Example Readout |

|---|---|---|---|

| Combinatorial Library Synthesis | Conjugation of a constant fragment (e.g., protein, antibody). | Conjugation to a library of diverse, azide-modified molecules. | Creation of a library for functional screening. |

| Affinity-Based Screening | Immobilization of a target protein to a solid support. | Attachment of a reporter tag (e.g., fluorophore, biotin) to "hit" compounds. | Fluorescence, Chemiluminescence. |

| Target Deconvolution | Linkage to a bioactive small molecule ("hit" from a screen). | Attachment of an affinity tag (e.g., biotin) for pull-down experiments. | Mass Spectrometry. |

Conceptualizing Novel Applications in Biosensing, Diagnostics, and Analytical Chemistry Methodologies

The unique properties of this compound open up possibilities for novel applications in biosensing and diagnostics, where specificity and signal amplification are paramount. nih.govmdpi.com

Biosensing and Diagnostics:

Immobilization of Capture Agents: The pyridyldithio group can be used to covalently attach thiol-modified capture agents, such as antibodies, aptamers, or enzymes, to sensor surfaces like gold nanoparticles or electrodes. researchgate.net This oriented immobilization can improve the accessibility of the binding site and enhance sensor performance.

Signal Amplification: After a target molecule is captured, the free propargyl end of the linker can be used in a "click" reaction to attach a signaling molecule. This could be an enzyme for a colorimetric or chemiluminescent readout, a fluorophore for optical detection, or a DNA strand that can be amplified via PCR for ultrasensitive detection. This dual-functionality allows for the separation of the capture event from the signal generation step, reducing background noise and improving sensitivity. For example, a disposable paper-based glucose biosensor could be developed by covalently immobilizing glucose oxidase on a carbon electrode surface using such a bifunctional linker. mdpi.com

Analytical Chemistry:

Chemical Proteomics: The linker can be used to enrich and identify specific classes of proteins from complex biological samples. For instance, it could be used to selectively label and isolate proteins with accessible cysteine residues. The proteins are captured from a lysate via disulfide exchange, and the entire complex is then tagged with biotin via a click reaction for affinity purification and subsequent identification by mass spectrometry.

Surface Functionalization: In techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM), the linker can be used to create highly defined and functional surfaces. A self-assembled monolayer of thiol-containing molecules can be modified with the linker, presenting a surface of alkyne groups that can be used to controllably immobilize various biomolecules for interaction studies.

Q & A

Basic Research Questions

Q. What are the key structural features of (2-pyridyldithio)-PEG4-propargyl that influence its reactivity in bioconjugation?

- The compound contains three functional domains:

- 2-Pyridyldithio group : Enables disulfide exchange reactions with thiol-containing biomolecules (e.g., cysteine residues in proteins) for site-specific conjugation .

- PEG4 spacer : Enhances solubility, reduces steric hindrance, and provides flexibility for optimal binding between conjugated molecules .

- Propargyl group : Facilitates bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for orthogonal conjugation strategies .

- Methodological Insight: Prioritize reaction conditions (pH, temperature) to balance disulfide stability (pyridyldithio) and click chemistry efficiency (propargyl).

Q. What are the standard protocols for synthesizing and characterizing this compound?

- Synthesis :

- Stepwise PEGylation: Start with propargyl-PEG4-amine, followed by conjugation to 3-(2-pyridyldithio)propanoic acid via carbodiimide crosslinkers (e.g., EDC/NHS) .

- Characterization :

- NMR and Mass Spectrometry : Confirm molecular structure and purity (>95%) .

- HPLC : Monitor disulfide bond stability under reducing conditions (e.g., presence of DTT) .

Advanced Research Questions

Q. How does this compound enhance PROTAC design, and what experimental parameters are critical for optimizing degradation efficiency?

- Role in PROTACs : The linker bridges a target protein-binding molecule (e.g., BRD4 inhibitor) and an E3 ligase recruiter (e.g., VHL), enabling targeted protein degradation .

- Critical Parameters :

- Linker Length : PEG4’s 16-atom spacer balances flexibility and rigidity to align the PROTAC ternary complex for effective ubiquitination .

- Disulfide Stability : Evaluate linker cleavage in intracellular environments (e.g., glutathione levels) using LC-MS/MS .

Q. How can researchers resolve discrepancies in reported conjugation efficiencies of this compound across studies?

- Potential Causes :

- Purity Variations : Impurities (>95% purity required) in commercial batches may alter reactivity; verify via HPLC .

- Thiol Accessibility : Steric hindrance in target proteins may limit disulfide exchange; pre-treat proteins with reducing agents (e.g., TCEP) .

Q. What strategies mitigate instability of this compound in aqueous environments?

- Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the disulfide bond .

- In-Use Stability : Limit exposure to light and oxygen; use degassed buffers for reactions .

- Methodological Insight: Monitor degradation products via LC-MS after prolonged storage and adjust buffer compositions (e.g., add EDTA to chelate metal ions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.